CCT365623

Description

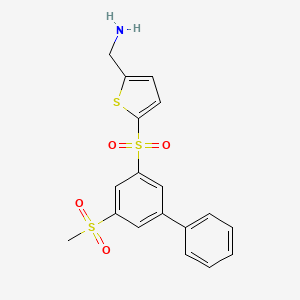

Structure

2D Structure

3D Structure

Properties

CAS No. |

2126134-01-6 |

|---|---|

Molecular Formula |

C18H17NO4S3 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine |

InChI |

InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3 |

InChI Key |

ADIBEGOVRYXDOX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CCT365623; CCT-365623; CCT 365623. |

Origin of Product |

United States |

Foundational & Exploratory

The LOX Inhibitor CCT365623: A Novel Approach to Targeting Breast Cancer Progression

An In-depth Technical Guide on the Mechanism of Action of CCT365623 in Breast Cancer for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes critically implicated in the progression and metastasis of breast cancer. This technical guide delineates the mechanism of action of this compound, focusing on its role in disrupting the tumor microenvironment and key oncogenic signaling pathways. Preclinical evidence demonstrates that this compound effectively reduces primary tumor growth and metastatic burden in breast cancer models. Its primary mechanism involves the inhibition of LOX-mediated trapping of Epidermal Growth Factor Receptor (EGFR) at the cell surface, thereby attenuating downstream pro-survival and proliferative signaling. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies for assessing the drug's effects, and visual representations of the involved signaling cascades to support further research and development of LOX inhibitors as a therapeutic strategy for breast cancer.

Introduction to Lysyl Oxidase (LOX) in Breast Cancer

The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of breast cancer, elevated expression of LOX and its homolog LOXL2 is strongly associated with tumor progression, metastasis, and poor patient prognosis.[1][2] These enzymes contribute to the desmoplastic reaction, creating a stiffened tumor microenvironment that promotes cancer cell invasion and migration.[3] Furthermore, LOX activity is not confined to the ECM; it also influences intracellular signaling pathways that drive oncogenesis.[4] Hypoxia, a common feature of the tumor microenvironment, induces the expression of LOX, which is essential for hypoxia-induced metastasis in breast cancer.[5]

This compound: A Pharmacological Inhibitor of LOX

This compound is an aminomethylenethiophene (AMT)-based inhibitor designed to target the enzymatic activity of LOX and LOXL2.[1] Preclinical studies have validated this compound as a prototype drug that can significantly slow tumor growth and reduce metastasis in mouse models of breast cancer.[4] Its oral bioavailability and efficacy in vivo make it a promising candidate for further clinical investigation.

Quantitative Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in preclinical models of breast cancer, demonstrating a significant impact on both primary tumor growth and metastatic dissemination.

| Preclinical Model | Treatment | Primary Outcome | Quantitative Result | Reference |

| MMTV-PyMT Transgenic Mouse Model of Breast Cancer | This compound (70 mg/kg, daily oral gavage) | Reduction in primary and metastatic tumor growth | Substantial reduction | [1] |

| Genetically Engineered Mouse Model (GEMM) of LOX-driven Breast Cancer | This compound (daily oral gavage) | Reduction in lung metastasis | Significant reduction in total surface area of metastatic nodules |

Mechanism of Action: Disruption of EGFR Signaling

A key mechanism through which this compound exerts its anti-cancer effects is by modulating the cell surface retention of the Epidermal Growth Factor Receptor (EGFR), a well-established driver of breast cancer growth.[4]

The LOX-EGFR Axis

Research has revealed a novel function of LOX in regulating tumor growth by trapping EGFR at the cell surface, thereby enhancing its activation by ligands such as EGF.[4] This process is mediated by a signaling cascade involving the suppression of TGFβ1 signaling by LOX, which in turn leads to a decrease in the secreted protease HTRA1. Reduced HTRA1 activity results in the increased expression of Matrilin2 (MATN2), an EGF-like domain-containing protein that facilitates the retention of EGFR at the plasma membrane.[6] By inhibiting LOX, this compound disrupts this entire pathway, leading to a reduction in EGFR cell surface levels and a subsequent decrease in downstream signaling.[4]

Experimental Protocols

In Vivo Tumor Growth and Metastasis Assay

This protocol outlines the methodology for evaluating the efficacy of this compound in a preclinical mouse model of breast cancer.

-

Animal Model: Utilize a relevant mouse model, such as the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors and metastases.

-

Treatment Groups: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 70 mg/kg).[1]

-

Tumor Monitoring: Measure primary tumor volume bi-weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Metastasis Assessment: At the end of the study, harvest lungs and other potential metastatic sites. Quantify metastatic burden by counting surface nodules or through histological analysis.

-

Data Analysis: Compare tumor growth curves and metastatic counts between the treatment and control groups using appropriate statistical methods.

References

- 1. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysyl Oxidases Expression and Breast Cancer Progression: A Bioinformatic Analysis [frontiersin.org]

- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icr.ac.uk [icr.ac.uk]

- 5. Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring EGFR plasma membrane density, stability, internalization, and recycling in alive adherent cells by cell surface ELISA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CCT365623 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key component of the TME is the extracellular matrix (ECM), which provides structural support and biochemical cues that influence tumor cell behavior. The enzyme lysyl oxidase (LOX) is a critical regulator of ECM remodeling, and its overexpression is associated with poor outcomes in several cancers. CCT365623 is a novel, orally active small molecule inhibitor of the lysyl oxidase family, specifically targeting LOX and LOX-like 2 (LOXL2). This technical guide provides an in-depth overview of the role of this compound in modulating the tumor microenvironment, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Disruption of the LOX-EGFR Axis

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of LOX.[1] LOX is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin in the ECM, leading to increased matrix stiffness.[2] In the context of cancer, LOX-mediated ECM remodeling has profound effects on the TME.

The primary mechanism by which this compound impacts the tumor microenvironment is through the disruption of a novel signaling pathway that links LOX to the epidermal growth factor receptor (EGFR), a key driver of tumor growth.[3] The established pathway is as follows:

-

LOX Suppresses TGFβ1 Signaling: LOX activity leads to the suppression of transforming growth factor-beta 1 (TGFβ1) signaling.[3]

-

Downregulation of HTRA1: The suppression of TGFβ1 signaling results in the decreased expression of the secreted serine protease, High-Temperature Requirement A1 (HTRA1).[3]

-

Upregulation of Matrilin-2 (MATN2): HTRA1 normally degrades Matrilin-2 (MATN2), an EGF-like domain-containing protein. Therefore, reduced HTRA1 levels lead to an accumulation of MATN2 in the ECM.[3]

-

EGFR Trapping and Activation: MATN2 traps EGFR at the cell surface, facilitating its activation by its ligand, EGF.[3] This sustained EGFR signaling promotes tumor cell proliferation, survival, and invasion.

This compound, by inhibiting LOX, reverses this cascade, leading to increased TGFβ1 signaling, elevated HTRA1 levels, degradation of MATN2, and consequently, reduced EGFR retention and activation at the tumor cell surface.[3]

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent and specific inhibition of LOX in various in vitro assays.

| Parameter | Value | Cell Line | Reference |

| IC50 (LOX) | 0.89 µM | MDA-MB-231 | [1] |

| Effect on Surface EGFR | Concentration-dependent decrease | MDA-MB-231 | [1] |

| Effect on pY1068 EGFR | Decreased protein levels | MDA-MB-231 | [1] |

| Effect on pAKT | Decreased protein levels | MDA-MB-231 | [1] |

| Effect on pSMAD2 | Increased protein levels | MDA-MB-231 | [1] |

In Vivo Efficacy in a Spontaneous Breast Cancer Model

The anti-tumor and anti-metastatic potential of this compound was evaluated in a genetically engineered mouse model that spontaneously develops breast cancer that metastasizes to the lungs (MMTV-PyMT model).[4][5][6]

| Parameter | Treatment Group | Outcome | Reference |

| Primary Tumor Growth | This compound (70 mg/kg, oral gavage, daily) | Significantly delayed development | [1] |

| Metastatic Lung Burden | This compound (70 mg/kg, oral gavage, daily) | Suppressed | [1] |

| MATN2 Protein Levels | This compound (70 mg/kg, oral gavage, daily) | Significantly reduced in primary and metastatic tumors | [1] |

| EGFR Plasma Membrane Localization | This compound (70 mg/kg, oral gavage, daily) | Loss from plasma membranes in primary and metastatic tumors | [1] |

This compound and the Broader Tumor Microenvironment

Beyond its direct effects on the LOX-EGFR axis in tumor cells, the inhibition of LOX by this compound has significant implications for other critical components of the TME.

Modulation of the Extracellular Matrix and Cancer-Associated Fibroblasts (CAFs)

LOX is highly expressed by cancer-associated fibroblasts (CAFs) and is a key driver of the desmoplastic, or fibrotic, reaction in many tumors.[2][7] This leads to increased ECM stiffness, which can promote tumor progression and create a physical barrier to immune cell infiltration.[8] By inhibiting LOX, this compound has the potential to "normalize" the tumor stroma, reducing stiffness and potentially enhancing the efficacy of other therapies. Studies on LOX inhibition have shown a decrease in the activation of CAFs, as marked by reduced α-smooth muscle actin (α-SMA) expression.[2]

Effects on Angiogenesis

The process of forming new blood vessels, known as angiogenesis, is crucial for tumor growth and metastasis. LOX secreted by tumor endothelial cells has been shown to promote angiogenesis.[9] Inhibition of LOX can disrupt endothelial cell tube formation and decrease tumor angiogenesis.[9] While direct studies with this compound on angiogenesis are not yet published, its inhibitory effect on LOX suggests a potential anti-angiogenic role.

Impact on Immune Cell Infiltration and Function

The dense and stiff ECM created by LOX activity can physically impede the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor core, contributing to an immunosuppressive microenvironment.[8] By reducing ECM cross-linking, LOX inhibitors may facilitate T cell trafficking and enhance anti-tumor immunity. Furthermore, LOX has been implicated in the recruitment of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell function. Therefore, this compound may also modulate the immune landscape by affecting the recruitment and function of various immune cell populations.

Experimental Protocols

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the protein levels of key signaling molecules.

Methodology:

-

Cell Culture and Treatment: MDA-MB-231 cells are cultured to 70-80% confluency and treated with varying concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., pY1068 EGFR, total EGFR, pAKT, total AKT, pSMAD2, total SMAD2, MATN2, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Tumor Growth and Metastasis Study

Objective: To evaluate the in vivo efficacy of this compound in a spontaneous breast cancer model.

Methodology:

-

Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors and lung metastases, are used.

-

Treatment: Once tumors are palpable, mice are randomized into treatment and vehicle control groups. This compound is administered daily via oral gavage at a dose of 70 mg/kg.

-

Tumor Measurement: Primary tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Metastasis Quantification: At the end of the study, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules on the lung surface are counted. Lungs can also be sectioned and stained with H&E for histological analysis of metastatic burden.

-

Immunohistochemistry: Primary tumors and lung metastases are fixed, sectioned, and stained for markers such as MATN2 and EGFR to assess target engagement.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of LOX-mediated EGFR activation and its inhibition by this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the tumor microenvironment by inhibiting the critical ECM-remodeling enzyme, lysyl oxidase. Its mechanism of action, involving the disruption of the LOX-EGFR signaling axis, provides a strong rationale for its development in cancers characterized by high LOX expression and EGFR dependency. The preclinical data demonstrate its potential to not only inhibit primary tumor growth but also to suppress metastasis.

Future research should focus on further elucidating the impact of this compound on the broader tumor microenvironment, including detailed studies on its effects on immune cell infiltration and function, angiogenesis, and the activation state of cancer-associated fibroblasts. Combination studies with immunotherapy, particularly immune checkpoint inhibitors, are warranted to explore potential synergistic effects. As this compound or more optimized derivatives progress towards clinical trials, a deeper understanding of its multifaceted role in the TME will be crucial for patient selection and the design of effective combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. S100A10 Has a Critical Regulatory Function in Mammary Tumor Growth and Metastasis: Insights Using MMTV-PyMT Oncomice and Clinical Patient Sample Analysis [mdpi.com]

- 5. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer-associated fibroblasts promote oral squamous cell carcinoma progression through LOX-mediated matrix stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotherapy coupled to macrophage inhibition induces T-cell and B-cell infiltration and durable regression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysyl oxidase secreted by tumour endothelial cells promotes angiogenesis and metastasis. | Sigma-Aldrich [b2b.sigmaaldrich.com]

CCT365623 and its Impact on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT365623 is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix (ECM). By catalyzing the cross-linking of collagen and elastin, LOX plays a pivotal role in tissue homeostasis and, when dysregulated, contributes significantly to pathologies such as cancer progression and fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on ECM remodeling, with a focus on its implications for cancer therapy. While direct quantitative data for this compound's effect on specific ECM components remains to be fully elucidated in publicly available literature, this guide synthesizes the current understanding based on its known mechanism and studies of analogous LOX inhibitors.

Introduction to this compound and Lysyl Oxidase (LOX)

This compound is a pharmacological agent designed to inhibit the enzymatic activity of lysyl oxidase (LOX) and its family members. LOX enzymes are copper-dependent amine oxidases that are essential for the covalent cross-linking of collagen and elastin fibers in the extracellular space.[1] This cross-linking provides tensile strength and structural integrity to tissues.[1] In the context of cancer, elevated LOX expression is often associated with a poor prognosis, as it contributes to the stiffening of the tumor microenvironment, which can promote tumor growth, invasion, and metastasis.[2][3][4]

Mechanism of Action: The LOX-EGFR Signaling Axis

Recent research has unveiled a novel mechanism by which LOX promotes tumor progression, and this compound acts to disrupt this pathway. The primary mechanism involves the regulation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[5]

The signaling cascade proceeds as follows:

-

LOX Suppresses TGFβ1 Signaling: Lysyl oxidase activity leads to the suppression of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[6]

-

Inhibition of HTRA1 Protease: The suppression of TGFβ1 signaling results in the inhibition of the secreted serine protease HTRA1.[6]

-

Upregulation of Matrilin-2 (MATN2): Reduced HTRA1 activity leads to an increase in the expression of Matrilin-2 (MATN2), an ECM protein containing EGF-like domains.[6]

-

EGFR Trapping at the Cell Surface: MATN2, in turn, "traps" EGFR at the cell surface, preventing its internalization and degradation. This prolonged surface retention of EGFR enhances its activation by its ligand, EGF, leading to downstream signaling that promotes tumor growth and survival.[6]

This compound, by inhibiting LOX, effectively reverses this cascade. It restores TGFβ1 signaling, leading to the activation of HTRA1, which then degrades MATN2. The reduction in MATN2 levels prevents the trapping of EGFR, allowing for its normal internalization and downregulation, thereby attenuating pro-tumorigenic signaling.[6]

Signaling Pathway Diagram

Caption: The LOX-EGFR signaling pathway and the inhibitory action of this compound.

Effects on Extracellular Matrix Remodeling

While direct quantitative data for this compound's impact on ECM components is limited, studies on other LOX inhibitors, such as β-aminopropionitrile (BAPN), provide strong evidence for the expected effects.

Collagen Deposition and Cross-Linking

LOX is the primary enzyme responsible for initiating the cross-linking of collagen fibers, a process crucial for the formation of a stable and stiff ECM. Inhibition of LOX is therefore expected to reduce collagen cross-linking, leading to a less dense and more compliant tumor microenvironment.[2][3] This has been demonstrated in preclinical models where treatment with LOX inhibitors resulted in a significant decrease in collagen fibril integrity and overall tumor stiffness.[7]

Table 1: Anticipated Effects of this compound on Collagen

| Parameter | Expected Effect of this compound | Method of Measurement |

| Collagen Cross-linking | Decrease | High-Performance Liquid Chromatography (HPLC) for pyridinoline and deoxypyridinoline cross-links. |

| Collagen Deposition | Potential Decrease or Alteration | Immunohistochemistry (IHC) with anti-collagen antibodies, Picrosirius red staining, Masson's trichrome staining.[8] |

| Collagen Fiber Organization | Disorganization/Reduced Alignment | Second Harmonic Generation (SHG) microscopy, Picrosirius red staining with polarized light microscopy.[9] |

| Tumor Stiffness | Decrease | Atomic Force Microscopy (AFM), Elastography.[4] |

Fibronectin Levels

Fibronectin is another key component of the ECM that contributes to tumor progression. While the direct effect of this compound on fibronectin levels has not been reported, the interplay between collagen and fibronectin matrices suggests a potential indirect impact. The organization of the fibronectin matrix is often dependent on the underlying collagen scaffold.

Table 2: Potential Effects of this compound on Fibronectin

| Parameter | Potential Effect of this compound | Method of Measurement |

| Fibronectin Levels | Potential Decrease or Alteration | Western Blotting, ELISA. |

| Fibronectin Matrix Assembly | Disruption | Immunofluorescence microscopy. |

Matrix Metalloproteinase (MMP) Activity

The relationship between LOX inhibition and MMP activity is complex. A stiffer, more cross-linked ECM can influence MMP expression and activity. By reducing ECM stiffness, this compound may indirectly modulate the activity of MMPs, such as MMP-2 and MMP-9, which are known to be involved in ECM degradation and tumor invasion. However, some studies suggest that LOX inhibition might not directly translate to a decrease in the expression of these MMPs.[1]

Table 3: Potential Effects of this compound on MMP Activity

| Parameter | Potential Effect of this compound | Method of Measurement |

| MMP-2 and MMP-9 Activity | Modulation (Increase or Decrease) | Gelatin Zymography.[10] |

| MMP Expression | Uncertain | Western Blotting, qRT-PCR. |

Experimental Protocols

The following are generalized protocols for key experiments to assess the effect of this compound on ECM remodeling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vivo Mouse Model of Breast Cancer Metastasis

This protocol describes a general workflow for evaluating the efficacy of this compound in a preclinical mouse model of breast cancer.[11][12][13]

Caption: General workflow for an in vivo study of this compound in a breast cancer model.

Gelatin Zymography for MMP Activity

This protocol outlines the steps for detecting MMP-2 and MMP-9 activity in conditioned media from cell cultures treated with this compound.[10][14][15][16]

-

Sample Preparation: Culture cells to 70-80% confluency. Wash with serum-free media and then incubate in serum-free media with or without this compound for 24-48 hours. Collect the conditioned media and centrifuge to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.

-

Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a polyacrylamide gel containing gelatin.

-

Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands against a blue background.

-

Quantification: Densitometrically quantify the clear bands to determine the relative activity of MMP-2 and MMP-9.

Western Blotting for Fibronectin and Collagen

This protocol details the detection of fibronectin and collagen protein levels in cell lysates or tumor tissue homogenates.[17][18][19][20]

-

Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for fibronectin or collagen overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry (IHC) for Collagen in Tumor Sections

This protocol describes the visualization of collagen deposition in formalin-fixed, paraffin-embedded tumor sections.[8][21][22][23]

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against collagen (e.g., anti-collagen I) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Image the sections and quantify the collagen-positive area using image analysis software.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the tumor microenvironment by inhibiting LOX-mediated ECM remodeling. Its mechanism of action, involving the disruption of the LOX-EGFR signaling axis, provides a strong rationale for its use in cancer therapy, particularly in tumors with high LOX expression. While the direct quantitative effects of this compound on specific ECM components are an area requiring further investigation, the wealth of data on other LOX inhibitors strongly suggests that it will reduce collagen cross-linking and tumor stiffness.

Future research should focus on:

-

Quantitative analysis of the dose-dependent effects of this compound on collagen and fibronectin deposition and organization in various cancer models.

-

Detailed investigation of the impact of this compound on the expression and activity of a broader range of MMPs and their inhibitors (TIMPs).

-

Elucidation of the interplay between this compound-induced ECM alterations and the immune cell infiltrate within the tumor microenvironment.

A deeper understanding of these aspects will be crucial for the successful clinical translation of this compound and other LOX inhibitors as novel anti-cancer therapies.

References

- 1. Lysyl oxidases: linking structures and immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment | eLife [elifesciences.org]

- 4. mdpi.com [mdpi.com]

- 5. icr.ac.uk [icr.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LOX-catalyzed collagen stabilization is a proximal cause for intrinsic resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urmc.rochester.edu [urmc.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]

- 11. Mouse models of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysyl oxidase-like protein LOXL2 promotes lung metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

- 16. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]

- 17. Collagen chains detected by western blotting using a 125I-labeled 45K fragment of fibronectin (45K FN) [inis.iaea.org]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. cdn.origene.com [cdn.origene.com]

- 20. Identification of Novel Laminin- and Fibronectin-binding Proteins by Far-Western Blot: Capturing the Adhesins of Streptococcus suis Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. urmc.rochester.edu [urmc.rochester.edu]

- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 23. e-century.us [e-century.us]

An In-depth Technical Guide to the Discovery and Development of CCT365623: A Novel Lysyl Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT365623 is an orally active, small-molecule inhibitor of Lysyl Oxidase (LOX), a critical enzyme in tumor progression and metastasis.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. The information presented is collated from key scientific publications and available data, offering a detailed resource for understanding the preclinical profile of this compound.

Discovery and Rationale

The discovery of this compound stemmed from a high-throughput screening campaign that identified an aminomethylenethiophene (AMT) scaffold with inhibitory activity against LOX.[2] Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the synthesis of this compound. This compound demonstrated sub-micromolar potency against LOX and favorable pharmacokinetic properties, making it a promising candidate for in vivo evaluation.[2]

The rationale for targeting LOX in cancer is well-established. LOX is a copper-dependent amine oxidase that cross-links collagen and elastin in the extracellular matrix (ECM).[3] Upregulated LOX activity is a hallmark of several aggressive cancers, where it contributes to ECM stiffening, which in turn promotes tumor cell proliferation, invasion, and the formation of pre-metastatic niches.[2][4]

Mechanism of Action

This compound exerts its anti-tumor effects through a novel mechanism involving the disruption of Epidermal Growth Factor Receptor (EGFR) signaling. Research has revealed that LOX indirectly regulates the localization of EGFR on the cell surface.[4][5][6] The established signaling pathway is as follows:

-

LOX Suppresses TGFβ1 Signaling: LOX activity leads to the suppression of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[4][5][6]

-

Downregulation of HTRA1: This suppression of TGFβ1 signaling results in the decreased expression of the secreted protease HTRA1.[4][5][6]

-

Upregulation of Matrilin2 (MATN2): Reduced HTRA1 activity leads to an increase in the expression of Matrilin2 (MATN2), an EGF-like domain-containing protein.[4][5][6]

-

EGFR Trapping: MATN2 traps EGFR at the cell surface, preventing its internalization and facilitating its activation by EGF.[4][5][6]

-

Enhanced Tumor Progression: The sustained activation of EGFR signaling promotes tumor growth and progression.[4][5][6]

This compound, by inhibiting LOX, reverses this cascade, leading to the disruption of EGFR cell surface retention and a subsequent delay in tumor growth and metastasis.[4][5][6]

Data Presentation

In Vitro Activity

| Target | Assay | IC50 (µM) | Cell Line | Reference |

| LOX | Enzyme Activity Assay | 0.89 | - | [7][8] |

| LOXL2 | Enzyme Activity Assay | equipotent to LOX | - | [9] |

| LOXL3 | Enzyme Activity Assay | >100 | - | [9] |

| - | Cell-based biosensor | ~5 | CHO | [7] |

| - | Cytotoxicity | 13.49 | CHO | [10] |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F%) | 45% | Mouse | [7] |

| Half-life (T1/2 PO) | 0.6 h | Mouse | [7] |

| Microsomal Stability | Good | Mouse Liver | [7] |

| hERG Inhibition | No | - | [7] |

In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| MMTV-PyMT spontaneous breast cancer model | 70 mg/kg, daily oral gavage | Significantly delayed primary tumor development | [7] |

| MMTV-PyMT spontaneous breast cancer model | 70 mg/kg, daily oral gavage | Suppressed metastatic lung burden | [7][11] |

Experimental Protocols

LOX Enzyme Activity Assay

The inhibitory activity of this compound against LOX was determined using a fluorescence-based enzyme activity assay. The assay measures the production of hydrogen peroxide, a byproduct of the LOX-catalyzed oxidation of its substrate.

Materials:

-

Recombinant human LOX enzyme

-

Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

1,5-diaminopentane (substrate)

-

Assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2)

-

This compound and control compounds

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

In a 96-well black plate, add the LOX enzyme to each well.

-

Add the test compounds to the respective wells and pre-incubate for a specified time (e.g., 1 hour) at 37°C.[9]

-

Prepare a detection reagent mix containing Amplex Red, HRP, and the substrate 1,5-diaminopentane.

-

Initiate the reaction by adding the detection reagent mix to all wells.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based LOX Activity Biosensor Assay

A cell-based biosensor assay was used to confirm the activity of this compound in a cellular context.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing a LOX-biosensor construct

-

Cell culture medium and supplements

-

This compound and control compounds

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Plate the CHO-LOX biosensor cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period.

-

The biosensor typically consists of a fluorescent protein fused to a LOX substrate. Upon LOX-mediated crosslinking, a change in fluorescence (e.g., FRET or fluorescence intensity) occurs.

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

Quantify the fluorescence signal in each well.

-

Calculate the percentage of inhibition of the LOX-mediated biosensor activity for each concentration of this compound.

-

Determine the cellular IC50 value.

In Vivo Spontaneous Breast Cancer Mouse Model

The in vivo efficacy of this compound was evaluated in the MMTV-PyMT (mouse mammary tumor virus-polyoma middle T-antigen) transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs.[12][13]

Animals:

-

Female MMTV-PyMT transgenic mice

-

Age-matched wild-type littermates as controls

Procedure:

-

Monitor female MMTV-PyMT mice for the development of palpable mammary tumors.

-

Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (formulated in a suitable vehicle) to the treatment group via oral gavage at a dose of 70 mg/kg daily.[7]

-

Administer the vehicle alone to the control group.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and harvest the primary tumors and lungs.

-

Weigh the primary tumors.

-

Fix the lungs in formalin, embed in paraffin, and section for histological analysis.

-

Count the number of metastatic nodules on the lung surface and in histological sections to assess the metastatic burden.

-

Analyze the data for statistical significance between the treatment and control groups.

Visualizations

Signaling Pathway of LOX-Mediated EGFR Trapping

References

- 1. medkoo.com [medkoo.com]

- 2. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | LOX inhibitor | Probechem Biochemicals [probechem.com]

- 9. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of mammary cancer stem cells in the MMTV-PyMT mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT365623: A Chemical Probe for Elucidating Lysyl Oxidase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CCT365623, a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX). This compound serves as a valuable chemical probe for investigating the physiological and pathological functions of LOX, a critical enzyme in extracellular matrix remodeling and a key player in tumor progression and metastasis. This document details the mechanism of action of this compound, its selectivity profile, and its application in various experimental settings. Furthermore, it provides structured quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate its use in research and drug development.

Introduction to Lysyl Oxidase (LOX) and this compound

The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a crucial role in the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] This process is essential for maintaining the structural integrity of tissues. The LOX family consists of five members: LOX and LOX-like proteins 1-4 (LOXL1-4).[3][4] Dysregulation of LOX activity has been implicated in various diseases, including cancer, where it promotes tumor growth, invasion, and metastasis by increasing ECM stiffness and remodeling the tumor microenvironment.[2][5]

This compound is an aminomethylenethiophene (AMT)-based inhibitor of LOX.[1] It has been identified as a potent and orally active chemical probe with anti-metastatic efficacy demonstrated in preclinical models.[1][6] This guide will delve into the technical details of this compound as a tool to dissect the multifaceted roles of LOX in health and disease.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and the well-characterized pan-LOX inhibitor, β-aminopropionitrile (BAPN), for comparative purposes.

Table 1: In Vitro Potency of LOX Inhibitors

| Compound | Target | IC50 (µM) | Reference(s) |

| This compound | LOX | 0.9 | [6] |

| LOXL2 | 0.176 | [7] | |

| BAPN | LOX | 3.14 | [7] |

| LOXL2 | 0.665 | [7] | |

| LOXL3 | 0.31 | [7] |

Table 2: In Vivo Efficacy of this compound in a Spontaneous Breast Cancer Mouse Model (MMTV-PyMT)

| Treatment | Dosing Regimen | Primary Tumor Growth | Lung Metastasis | Reference(s) |

| Vehicle | - | - | - | [1] |

| This compound | 70 mg/kg, daily oral gavage | Significantly delayed development | Significantly suppressed burden | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of LOX. A key signaling pathway impacted by LOX and consequently by this compound involves the Epidermal Growth Factor Receptor (EGFR). LOX regulates EGFR by suppressing TGFβ1 signaling, which in turn leads to the upregulation of Matrilin-2 (MATN2). MATN2, an EGF-like domain-containing protein, then traps EGFR at the cell surface, enhancing its activation by EGF and promoting tumor progression.[5][6][8] By inhibiting LOX, this compound disrupts this cascade, leading to reduced EGFR surface retention and a subsequent decrease in downstream pro-proliferative signaling.[6][9]

LOX-Mediated EGFR Signaling Pathway

The following diagram illustrates the signaling pathway through which LOX modulates EGFR activity.

Caption: LOX-mediated EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of this compound as a LOX inhibitor.

Lysyl Oxidase (LOX) Enzyme Activity Assay

This protocol describes a fluorometric assay to measure LOX activity in biological samples.

Materials:

-

Lysyl Oxidase Activity Assay Kit (e.g., from Abcam or similar)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

Recombinant LOX enzyme (for standard curve)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysates or conditioned media

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of recombinant LOX enzyme in assay buffer to generate a standard curve.

-

Sample Preparation:

-

For cell lysates, homogenize cells in the provided assay buffer.

-

For conditioned media, samples can often be used directly.

-

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.

-

Assay Reaction:

-

Add 50 µL of standard or sample to each well of the 96-well plate.

-

For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Prepare the reaction mix according to the kit manufacturer's instructions, which typically includes a LOX substrate and a detection reagent.

-

Add 50 µL of the reaction mix to each well.

-

-

Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all readings.

-

Plot the standard curve and determine the LOX activity in the samples.

-

For inhibitor studies, calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix in the presence of a LOX inhibitor.[9][10][11]

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

24-well plate with Boyden chamber inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coating Inserts:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C.

-

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

-

-

Assay Setup:

-

Add complete medium (containing FBS) to the lower chamber of the 24-well plate.

-

Place the Matrigel-coated inserts into the wells.

-

Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Staining and Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several fields of view using a microscope.

-

-

Data Analysis:

-

Calculate the average number of invaded cells per field for each treatment condition.

-

Express the results as a percentage of the vehicle-treated control.

-

In Vivo Xenograft Mouse Model of Tumor Growth and Metastasis

This protocol describes a general procedure for evaluating the efficacy of this compound in a xenograft mouse model.[12][13][14]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Human cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional, for subcutaneous injection)

-

This compound

-

Vehicle control

-

Gavage needles

-

Calipers

-

Anesthetics

-

Surgical tools (for orthotopic models)

Procedure:

-

Cell Implantation:

-

Subcutaneous Model: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of the mice.[12]

-

Orthotopic Model: For breast cancer, inject the cells into the mammary fat pad to better recapitulate the tumor microenvironment.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[12]

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 70 mg/kg) or vehicle control daily via oral gavage.[1]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., histology, western blotting).

-

For metastasis studies, carefully dissect and examine relevant organs (e.g., lungs for breast cancer models) for metastatic nodules. The number and size of metastases can be quantified.

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.

-

Statistically analyze the differences in final tumor weight and the number of metastatic lesions between the groups.

-

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical flow of experiments for evaluating a LOX inhibitor like this compound.

In Vitro Evaluation Workflow

Caption: A typical workflow for the in vitro evaluation of this compound.

In Vivo Evaluation Workflow

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. mdpi.com [mdpi.com]

- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The LOX Inhibitor CCT365623: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT365623 is an orally active small molecule inhibitor of lysyl oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix (ECM).[1] Aberrant LOX activity is implicated in various pathologies, including cancer progression and metastasis. This technical guide provides an in-depth overview of the signaling pathways affected by this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action

This compound exerts its primary effect through the inhibition of lysyl oxidase.[1] LOX is a copper-dependent amine oxidase responsible for the cross-linking of collagen and elastin in the ECM.[1] In the context of cancer, elevated LOX expression is associated with poor outcomes.[2][3] The inhibition of LOX by this compound initiates a cascade of events that ultimately disrupts key signaling pathways promoting tumor growth and survival.

The central signaling axis affected by this compound involves the epidermal growth factor receptor (EGFR). This compound treatment leads to a reduction in EGFR phosphorylation at tyrosine 1068 (pY1068) and subsequently suppresses the phosphorylation of the downstream signaling protein AKT.[1] This occurs through a novel mechanism involving the regulation of EGFR cell surface retention.[2][3]

The signaling cascade proceeds as follows:

-

LOX Inhibition: this compound directly inhibits the enzymatic activity of LOX.

-

Activation of TGFβ1 Signaling: Inhibition of LOX leads to the activation of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[1]

-

Regulation of HTRA1 and MATN2: Activated TGFβ1 signaling modulates the activity of the serine protease HTRA1. This, in turn, affects the expression of Matrilin-2 (MATN2), an EGF-like domain-containing protein.[2][3]

-

Disruption of EGFR Surface Retention: MATN2 is responsible for trapping EGFR at the cell surface, facilitating its activation by EGF. By modulating MATN2 levels, this compound disrupts this trapping mechanism.[2][3]

-

Reduced EGFR and AKT Phosphorylation: The reduced cell surface retention of EGFR leads to decreased phosphorylation and activation of both EGFR and its downstream effector, AKT.[1]

This cascade of events culminates in the inhibition of tumor cell growth and metastasis.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | Lysyl Oxidase (LOX) | 0.89 µM | Enzyme Assay | [1][5] |

| Treatment | Cell Line | Effect | Reference |

| This compound (5 µM) | MDA-MB-231 | Decreased pY1068 EGFR | [5] |

| This compound (5 µM) | MDA-MB-231 | Decreased pAKT | [5] |

| This compound (5 µM) | MDA-MB-231 | Decreased MATN2 | [5] |

| This compound (5 µM) | MDA-MB-231 | Increased pSMAD2 | [5] |

| This compound (0-40 µM) | MDA-MB-231 | Concentration-dependent decrease in surface EGFR | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Lysyl Oxidase (LOX) Activity Assay

This fluorometric assay measures the activity of LOX by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.

Materials:

-

Fluorometric Lysyl Oxidase Assay Kit (e.g., from Abcam or similar)

-

Recombinant LOX or cell culture supernatant containing LOX

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes a LOX assay buffer, a substrate, a developer, and a probe.

-

Standard Curve Preparation (Optional): If quantitative measurement is desired, prepare a standard curve using a known concentration of H₂O₂.

-

Sample Preparation:

-

For purified enzyme: Dilute the recombinant LOX to the desired concentration in LOX assay buffer.

-

For cell culture supernatant: Collect the conditioned medium from cells and centrifuge to remove debris. The supernatant can be used directly or concentrated if LOX activity is low.

-

-

Inhibitor Treatment: Pre-incubate the LOX sample with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Assay Reaction:

-

Add 50 µL of the LOX sample (with or without inhibitor) to each well of the 96-well plate.

-

Prepare a reaction mix containing the LOX substrate, developer, and probe according to the kit's protocol.

-

Add 50 µL of the reaction mix to each well.

-

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm. Record readings every 1-2 minutes for at least 30 minutes at 37°C.

-

Data Analysis: Calculate the rate of fluorescence increase over time. The activity of LOX is proportional to this rate. For inhibitor studies, calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Western Blot Analysis of EGFR and AKT Phosphorylation

This protocol details the detection of phosphorylated EGFR (pEGFR) and phosphorylated AKT (pAKT) in cell lysates by Western blotting.

Materials:

-

Cell culture reagents

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-pEGFR Y1068, rabbit anti-pAKT, rabbit anti-total EGFR, rabbit anti-total AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).

-

For stimulation experiments, cells can be serum-starved and then stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to ensure equal loading.

Conclusion

This compound represents a promising therapeutic agent that targets the tumor microenvironment by inhibiting LOX. Its mechanism of action, involving the disruption of EGFR surface retention and subsequent inhibition of the AKT signaling pathway, provides a clear rationale for its anti-tumor effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar LOX inhibitors.

References

Unveiling the Anti-Metastatic Potential of CCT365623: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-metastatic properties of CCT365623, a potent and orally active inhibitor of lysyl oxidase (LOX). The data presented herein, compiled from preclinical studies, demonstrates the significant potential of this compound in impeding tumor progression and metastasis, particularly in breast cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metastatic disease research.

Core Findings at a Glance

This compound exhibits a robust anti-metastatic effect by targeting lysyl oxidase, a key enzyme implicated in the tumor microenvironment and metastatic cascade. In vivo studies utilizing the MMTV-PyMT mouse model of spontaneous breast cancer have shown that oral administration of this compound significantly delays primary tumor development and curtails the metastatic burden in the lungs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

| Parameter | Value |

| Target | Lysyl Oxidase (LOX) |

| IC50 (LOX Inhibition) | 0.89 µM |

Table 1: In Vitro Efficacy of this compound

| Treatment Group | Mean Tumor Volume at Day 105 (mm³) (± SD) | Mean Number of Lung Metastases (± Range) |

| Vehicle Control | ~1400 (± ~200) | 15 (± 5) |

| This compound (70 mg/kg/day) | ~700 (± ~150) | 5 (± 3) |

Table 2: In Vivo Efficacy of this compound in MMTV-PyMT Mice

Mechanism of Action: Disrupting the LOX-EGFR Axis

This compound exerts its anti-metastatic effects by inhibiting the enzymatic activity of LOX.[1] This inhibition disrupts a critical signaling pathway that promotes cancer cell proliferation and invasion. Specifically, LOX activity leads to the trapping of Epidermal Growth Factor Receptor (EGFR) on the cell surface through the upregulation of Matrilin-2 (MATN2). This sustained EGFR signaling promotes tumor growth. This compound, by inhibiting LOX, prevents this EGFR retention, thereby suppressing downstream signaling pathways, including AKT phosphorylation.[2]

Experimental Protocols

In Vivo Spontaneous Metastasis Model

A study utilizing the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs, was conducted to evaluate the in vivo efficacy of this compound.

-

Animal Model: Female MMTV-PyMT mice.

-

Treatment: this compound was administered daily via oral gavage at a dose of 70 mg/kg. The vehicle control group received the corresponding vehicle.

-

Tumor Monitoring: Primary tumor growth was monitored by caliper measurements, and tumor volume was calculated using the formula: (length × width²) / 2.

-

Metastasis Quantification: At the study endpoint, lungs were harvested, fixed, and sectioned. The number of metastatic nodules on the lung surface was counted under a dissecting microscope.

In Vitro Cell Migration and Invasion Assays

To assess the direct impact of this compound on cancer cell motility, in vitro migration and invasion assays are crucial. The following provides a general methodology.

-

Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.

-

Migration Assay (Boyden Chamber):

-

Cells are seeded in the upper chamber of a Transwell insert with a porous membrane in serum-free media.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with varying concentrations of this compound or vehicle control.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.

-

-

Invasion Assay:

-

The protocol is similar to the migration assay, with the key difference being that the Transwell membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.

-

The ability of cells to invade through this matrix is quantified.

-

Conclusion

This compound demonstrates significant promise as an anti-metastatic agent. Its targeted inhibition of lysyl oxidase effectively disrupts a key signaling pathway involved in tumor growth and cell motility. The preclinical data presented in this guide strongly support the further investigation and development of this compound as a novel therapeutic strategy for treating metastatic cancers.

References

The Indirect Impact of CCT365623 on the EGFR Signaling Cascade: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT365623 is a potent, orally active small molecule inhibitor of Lysyl Oxidase (LOX).[1][2][3][4] Its influence on the Epidermal Growth Factor Receptor (EGFR) signaling cascade is not through direct inhibition of the receptor itself, but via an indirect mechanism involving the regulation of EGFR's cell surface retention.[5][6] By inhibiting LOX, this compound disrupts a pathway that traps EGFR at the cell surface, thereby reducing its availability for ligand-induced activation and subsequent downstream signaling. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, its quantitative effects, and the experimental protocols utilized to elucidate its impact on the EGFR signaling cascade.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[7][8][9] The canonical EGFR signaling pathway is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of several tyrosine residues in its cytoplasmic domain.[8] These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, principally the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt/mTOR pathways.[10][11] Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers.[3][9]

The Role of Lysyl Oxidase (LOX) in EGFR Regulation

Lysyl Oxidase (LOX) is an extracellular enzyme known for its role in cross-linking collagen and elastin in the extracellular matrix.[1][5] However, recent research has unveiled a novel function for LOX in regulating EGFR signaling. LOX indirectly promotes the retention of EGFR at the cell surface.[5][6] This is achieved through a signaling cascade where LOX suppresses TGFβ1 signaling via the secreted protease HTRA1.[5][6] This suppression leads to an increased expression of Matrilin-2 (MATN2), an EGF-like domain-containing protein.[5][6] MATN2, in turn, traps EGFR at the cell surface, enhancing its activation by ligands like EGF.[5][6]

This compound: Mechanism of Action on the EGFR Signaling Cascade

This compound is a selective inhibitor of LOX.[1][12] By inhibiting the enzymatic activity of LOX, this compound initiates a cascade of events that ultimately leads to the downregulation of EGFR signaling. The inhibition of LOX by this compound relieves the suppression of TGFβ1 signaling, leading to a decrease in MATN2 expression.[5][6] With reduced levels of MATN2, the trapping of EGFR at the cell surface is diminished, resulting in decreased EGFR availability for ligand binding and a subsequent reduction in the activation of downstream pathways, including the phosphorylation of EGFR at tyrosine 1068 (pY1068) and the phosphorylation of Akt.[13][14]

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity and its effects on the EGFR signaling pathway.

| Parameter | Value | Description | Reference(s) |

| IC50 (LOX) | 0.89 μM | The half maximal inhibitory concentration of this compound against Lysyl Oxidase. | [2][14] |

| Effective Concentration | 0-40 μM | Concentration range over which this compound has been shown to decrease the protein levels of surface EGFR in a concentration-dependent manner. | [14] |

| Downstream Inhibition | 5 μM | Concentration at which this compound decreases the protein levels of pY1068 EGFR and pAKT. | [14] |

Visualizing the Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.

Figure 1: Canonical EGFR Signaling Pathway.

Figure 2: LOX-Mediated EGFR Surface Retention.

Figure 3: this compound's Inhibitory Mechanism.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on the EGFR signaling cascade. For specific details and optimizations, it is recommended to consult the primary literature, particularly Tang H, et al. Nat Commun. 2017;8:14909.[5]

In Vitro LOX Inhibition Assay

This assay is used to determine the IC50 of this compound against LOX.

-

Reagents and Materials:

-

Recombinant human LOX enzyme

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

1,5-diaminopentane (as a substrate)

-

This compound (in DMSO)

-

Assay buffer (e.g., sodium borate buffer)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the LOX enzyme to each well (except for the no-enzyme control).

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.

-

Prepare a reaction mixture containing Amplex Red, HRP, and the LOX substrate.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Cell Culture and Treatment

-

Cell Lines:

-

Select appropriate cancer cell lines with known EGFR expression (e.g., MDA-MB-231).

-

-

Culture Conditions:

-

Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (e.g., 0-40 μM) for the desired duration.

-

For experiments investigating ligand-induced signaling, stimulate the cells with EGF for a short period before harvesting.

-

Western Blotting for Phosphorylated and Total EGFR and Akt

This protocol is used to assess the phosphorylation status and total protein levels of EGFR and Akt.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-EGFR (Y1068), total EGFR, p-Akt (S473), and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Quantification of Cell Surface EGFR

This protocol is used to measure the amount of EGFR present on the cell surface.

-

Cell Surface Biotinylation:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Incubate the cells with a non-cell-permeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.

-

Quench the reaction with a quenching buffer (e.g., glycine in PBS).

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells as described for Western blotting.

-

Incubate the protein lysates with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

-

-

Western Blot Analysis:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against total EGFR.

-

Conclusion

This compound represents a novel therapeutic strategy for targeting EGFR-driven cancers through an indirect mechanism. By inhibiting LOX, this compound disrupts the retention of EGFR at the cell surface, thereby attenuating downstream signaling pathways that are critical for tumor progression.[1][5][6] The quantitative data and experimental protocols outlined in this document provide a comprehensive framework for researchers and drug developers to further investigate and leverage the therapeutic potential of this compound and similar LOX inhibitors in the context of EGFR-dependent malignancies.

References

- 1. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LOX Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysyl oxidases: linking structures and immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single‐molecule analysis of epidermal growth factor binding on the surface of living cells | The EMBO Journal [link.springer.com]

- 8. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface [ouci.dntb.gov.ua]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. icr.ac.uk [icr.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging. | Semantic Scholar [semanticscholar.org]

Preliminary In Vitro Efficacy of CCT365623: A Technical Overview for Cancer Researchers

An In-depth Guide to the Preclinical Assessment of the Novel LOX Inhibitor CCT365623 on Cancer Cells

This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, a potent and orally active inhibitor of lysyl oxidase (LOX). The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we present a detailed summary of the mechanism of action, quantitative data from key experiments, and explicit experimental protocols to facilitate the replication and further investigation of this compound's effects on cancer cells.

Introduction: Targeting LOX in Cancer Therapy